1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound classified under triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and are notable for their diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as an anticancer agent and for its antimicrobial properties. Its molecular formula is , with a molecular weight of 188.23 g/mol. The compound's IUPAC name reflects its structure, which includes both a phenyl group and a triazole moiety.
The synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the reactions while minimizing by-products.
The molecular structure of 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine can be represented with the following details:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 1-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI | InChI=1S/C10H12N4/c11-9(6-10-12-7-13-14-10)8-4-2-1-3-5-8/h1-5,7,9H,6,11H2,(H,12,13,14) |
InChI Key | PDRYYCPBYSDOHU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(CC2=NC=NN2)N |
This structure highlights the presence of both aromatic (phenyl) and heterocyclic (triazole) components.
1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine participates in several chemical reactions:
Oxidation: The compound can undergo oxidation to form various oxides.
Reduction: Further reduction reactions can modify the triazole ring or phenyl group.
Substitution: The amine group is capable of participating in nucleophilic substitution reactions, allowing for the formation of various derivatives.
These reactions are critical for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action of 1-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethan-1-amine primarily involves its interaction with specific molecular targets within biological systems. In medicinal applications, it has been shown to inhibit enzymes such as aromatase, which is crucial in estrogen biosynthesis. This inhibition can lead to decreased estrogen levels in the body, making it potentially useful in treating hormone-dependent cancers.
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
The chemical properties include:
1-Pheynl -2-(1H - 1 ,2 ,4 -triazol -5 -yl)ethan - 1 -amine has several significant applications in scientific research:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit critical enzymes involved in cancer cell proliferation.
Microbiology: The compound exhibits antimicrobial properties and shows activity against various bacterial and fungal strains.
Industrial Applications: It serves as a precursor for synthesizing other triazole derivatives that are important in pharmaceutical and agrochemical development.
The 1,2,4-triazole core in the target compound is most efficiently constructed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prototypical "click" reaction. This reaction couples organic azides with terminal alkynes under mild conditions, producing 1,4-disubstituted 1,2,3-triazoles regioselectively in high yields (>90%) with excellent functional group tolerance [2] [7]. Key mechanistic studies reveal that copper(I) acetylides undergo synergistic nucleophilic activation at the β-carbon while coordinating azides for electrophilic activation, driving the cycloaddition with rate enhancements up to 10⁷-fold over thermal processes [2].
Optimization Parameters:Table 1: CuAAC Optimization for Triazole Core Synthesis
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Catalyst System | CuSO₄/NaAsc (aq.) | >95% regioselectivity |
Solvent | t-BuOH:H₂O (1:1) | Enhanced solubility |
Temperature | 25-40°C | Prevents alkyne oxidation |
Reaction Time | 2-12 hours | Substrate-dependent |
Notably, electron-deficient aryl azides exhibit accelerated reaction kinetics, while sterically hindered alkynes (e.g., germanyl derivatives) require extended reaction times [7]. The CuAAC’s insensitivity to oxygen and water enables reactions in biocompatible aqueous media, crucial for pharmaceutical applications [2].
The ethylamine linker is typically installed via reductive amination between phenylacetaldehyde derivatives and ammonia/primary amines, followed by orthogonal protection (e.g., Boc, Fmoc) to prevent interference during triazole formation [3] [6]. Alternatively, azide-functionalized phenethylamine precursors undergo CuAAC with propargylamine, directly yielding the target scaffold [3].
Phenyl ring diversification employs two principal strategies:
Steric and electronic effects significantly influence reactivity. Ortho-substituted phenyl groups exhibit restricted rotation, leading to dihedral angles of 30.8°–88.7° between triazole and phenyl planes, as confirmed by X-ray crystallography [1] [6].
Bioactivity is tuned through targeted modifications:
Prodrug strategies include hydrolyzable esters (e.g., acetate, pivalate) for enhanced membrane permeability [7].
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Throughput | High (automation-compatible) | Moderate |
Purification | Simple resin washing | Chromatography required |
Scale | Limited (μmol-mmol) | Scalable (gram-kilogram) |
Linker Chemistry | Acid-labile (e.g., 2-Cl-Trt) | Not applicable |
Yield (12-mer) | 46% (after cleavage) | 65% (cumulative) |
Purity | >90% (after cleavage) | Variable (step-dependent) |
Solid-phase synthesis (SPS) employs chlorotrityl chloride resins, where the amine precursor is loaded via ester/ether linkages. Iterative cycles of coupling/deprotection enable rapid assembly, with purification via simple filtration [3] [4]. However, SPS faces limitations: resin swelling constraints restrict solvent choice (DMF, DCM), and high reagent concentrations are needed for efficient kinetics [4].
Solution-phase synthesis offers broader solvent compatibility (THF, MeCN, alcohols) and facilitates intermediate characterization but requires chromatographic purification. For triazole-containing pharmaceuticals, solution-phase routes are preferred for large-scale production, while SPS excels for parallel synthesis of analogs [3] [5].
Sustainable synthesis leverages:
Life-cycle assessments confirm that these approaches lower the E-factor (kg waste/kg product) by 40–60% compared to traditional routes [9].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: